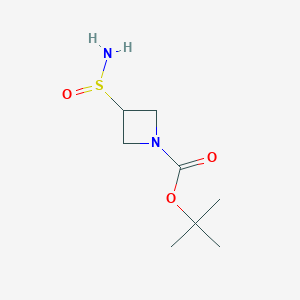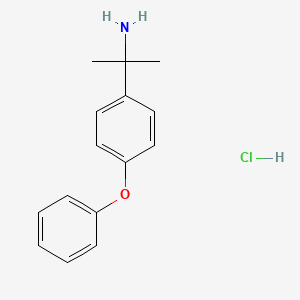
Tert-butyl 3-(aminosulfinyl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(aminosulfinyl)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and potential biological activities.
Preparation Methods
The synthesis of tert-butyl 3-(aminosulfinyl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloroformate as a reagent.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Tert-butyl 3-(aminosulfinyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfinyl group, yielding the corresponding amine.
Substitution: The azetidine ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
Tert-butyl 3-(aminosulfinyl)azetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents due to its unique structural features.
Biological Studies: The compound can be used to study the biological activity of azetidine derivatives and their interactions with biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and peptidomimetics.
Industrial Applications: The compound may find use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(aminosulfinyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The sulfinyl group can participate in various chemical interactions, including hydrogen bonding and coordination with metal ions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways in biological systems.
Comparison with Similar Compounds
Tert-butyl 3-(aminosulfinyl)azetidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 3-(methylsulfonyl)azetidine-1-carboxylate: This compound has a sulfonyl group instead of a sulfinyl group, which can lead to different chemical reactivity and biological activity.
Tert-butyl 3-(aminomethyl)azetidine-1-carboxylate:
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties that distinguish it from other azetidine derivatives.
Properties
Molecular Formula |
C8H16N2O3S |
|---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
tert-butyl 3-sulfinamoylazetidine-1-carboxylate |
InChI |
InChI=1S/C8H16N2O3S/c1-8(2,3)13-7(11)10-4-6(5-10)14(9)12/h6H,4-5,9H2,1-3H3 |
InChI Key |
LUSWWDHFPZCZRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)S(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Tert-butyl 2-[(dimethylamino)methyl]azetidine-1-carboxylate](/img/structure/B13641685.png)






![Sodium3-{[(tert-butoxy)carbonyl]amino}propane-1-sulfinate](/img/structure/B13641711.png)

